2-Iodopropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-azaindolizines, can involve iodine-mediated oxidative desulfurization promoted cyclization, illustrating the versatility of iodine in facilitating complex molecular formations. This method has been applied to create fluorescent compounds through transition-metal-catalyzed cross-coupling reactions (Shibahara et al., 2006).

Molecular Structure Analysis

For compounds similar to 2-Iodopropanamide, detailed molecular structure analysis can be performed using X-ray diffraction alongside computational methods like DFT calculations. Such studies offer insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, providing a comprehensive understanding of the molecule's architecture (Demir et al., 2016).

Chemical Reactions and Properties

Iodine-substituted compounds, including those related to 2-Iodopropanamide, are known for participating in various chemical reactions. For instance, the radical addition of 2-iodoalkanamide to alkenes in aqueous media has been explored for synthesizing γ-lactones, demonstrating the compound's reactivity and potential for creating valuable chemical structures (Yorimitsu et al., 2001).

Physical Properties Analysis

The physical properties of related compounds have been extensively studied, providing a foundation for understanding 2-Iodopropanamide. Investigations into water solubility, crystal form, and thermal behavior contribute to a deeper comprehension of how structural modifications impact physical characteristics (Pitre & Felder, 1980).

Applications De Recherche Scientifique

Dopamine Receptor Imaging

2-Iodopropanamide has been utilized in the field of brain dopamine receptor imaging. For instance, [125I]iodosulpride, a benzamide derivative, has shown effectiveness as a selective ligand for D-2 dopamine receptors. This compound exhibits low nonspecific binding and has been used in autoradiographic studies to identify D-2 receptors not only in established dopaminergic areas but also in regions where dopamine innervation was previously unknown or controversial (Martres, Bouthenet, Salès, Sokoloff, & Schwartz, 1985). Another study using [125I]iodosulpride provided detailed mapping of dopamine D-2 receptors in the rat central nervous system (Bouthenet, Martres, Salès, & Schwartz, 1987).

Investigating Contrast Media

Iodoamide, a contrast medium, has been studied for its effects on thyroid function. Despite its extensive use in urographic and arteriographic studies, iodoamide was found not to modify serum concentrations of various thyroid hormones, in contrast to other contrast media that can affect thyroid hormone levels (Emanuele, Robuschi, Tagliaferri, d’Amato, Salvi, Gnudi, Manfredi, Tecchio, & Roti, 1982).

Melanoma Research

The ultrastructural distribution of iodobenzamide, a melanoma marker, has been explored using SIMS imaging. This research highlighted the specific affinity of iodobenzamide for melanin, with implications for the diagnosis and treatment of malignant melanoma (Guerquin-Kern, Hillion, Madelmont, Labarre, Papon, & Croisy, 2004).

Development of Imaging Agents

Research on iodinated benzamide analogs, like [125I]IBF, has been conducted to develop imaging agents for the central nervous system's D-2 dopamine receptors. These agents have shown potential for use in SPECT imaging in humans due to their stability and high target-to-nontarget ratio (Kung, Kung, Billings, Yang, Murphy, & Alavi, 1990).

Pharmaceutical Quality Control

2-Iodopropane has been identified as a potential genotoxic impurity in the synthesis of pharmaceutical substances like latanoprost. Analytical methods have been developed to control residual 2-iodopropane in pharmaceutical compounds, ensuring product safety and compliance with regulatory standards (Groman & Stolarczyk, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2-iodopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSBEDINHRIOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

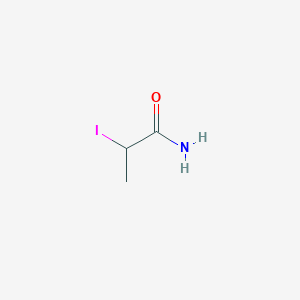

CC(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322779 | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodopropanamide | |

CAS RN |

19221-80-8 | |

| Record name | NSC402023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)